

A Cross-Species Examination of t6A Pathway Enzymes: A Comparative Guide

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and characteristics of enzymes involved in the **N6-threonylcarbamoyladenosine** (t6A) tRNA modification pathway across Bacteria, Archaea, and Eukarya. The content is supported by experimental data and detailed methodologies for key experiments.

The t6A modification, found at position 37 of tRNAs that decode codons starting with adenosine, is crucial for translational fidelity and efficiency.[1] Its biosynthesis is a two-step enzymatic process that is universally conserved, yet the enzymatic machinery displays significant diversity across the three domains of life.[1][2]

The Core Enzymatic Players and Their Domain-Specific Complexes

The biosynthesis of t6A is fundamentally catalyzed by two protein families: TsaC/Sua5 and TsaD/Kae1/Qri7.

- Step 1: TC-AMP Synthesis: The TsaC/Sua5 family of enzymes catalyzes the initial step, synthesizing L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine, bicarbonate (HCO₃⁻), and ATP.[1][2]
- Step 2: Threonylcarbamoyl Transfer: The TsaD/Kae1/Qri7 family of enzymes then transfers the threonylcarbamoyl moiety from TC-AMP to the N6 position of adenosine at position 37



(A37) of the tRNA.[1][2]

While the core catalytic functions are conserved, the composition and regulation of the enzymatic complexes that carry out the second step differ significantly across the domains of life.[2][3][4]

- In Bacteria: The transfer of the threonylcarbamoyl group is carried out by a complex consisting of TsaD, TsaB, and TsaE.[2]
- In Archaea and Eukaryotic Cytoplasm: This function is performed by a multi-subunit complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size). The core KEOPS complex includes Kae1 (the TsaD homolog), Bud32, Cgi121, and Pcc1. Eukaryotes have an additional subunit, Gon7.[3][4]
- In Eukaryotic Mitochondria: A simpler system exists, comprising the nuclear-encoded proteins Sua5 and Qri7 (a Kae1 homolog), which are imported into the mitochondria.[2]

Comparative Analysis of t6A Pathway Enzymes

The following tables summarize the key enzymes and their known characteristics across the three domains of life.



Domain	TC-AMP Synthesis Enzyme (Step 1)	Threonylcarba moyl Transfer Complex (Step 2)	Key Components	Essentiality
Bacteria	TsaC (or YrdC)	TsaD-TsaB-TsaE Complex	TsaD (YgjD), TsaB (YeaZ), TsaE (YjeE)	Essential for growth in many species.[1]
Archaea	Sua5	KEOPS Complex	Kae1, Bud32, Cgi121, Pcc1	Essential for viability.[1]
Eukarya (Cytoplasm)	Sua5 (in yeast), YRDC (in humans)	KEOPS Complex	Kae1 (OSGEP), Bud32 (TP53RK), Cgi121 (TPRKB), Pcc1 (LAGE3), Gon7	Essential for viability.[1]
Eukarya (Mitochondria)	Sua5 (yeast), YRDC (human)	Qri7/OSGEPL1	Qri7 (yeast), OSGEPL1 (human)	Essential for mitochondrial function.[5]

Quantitative Performance Data

While comprehensive, directly comparable kinetic data across all species is limited in the literature, the following table provides a summary of available kinetic parameters for key enzymes in the t6A pathway. This data is compiled from various studies and experimental conditions.

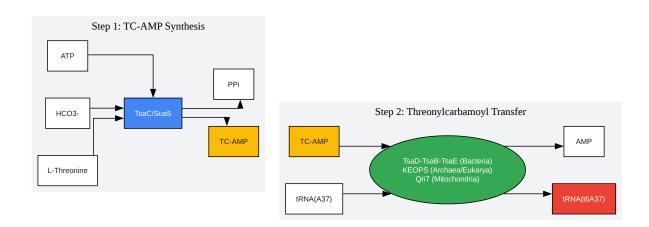
Enzyme	Organism	Substrate	Km (μM)	kcat (s-1)	kcat/Km (μM-1s-1)	Reference
TsaC	Escherichi a coli	АТР	14.8 ± 2.0	-	-	[6]
TsaC	Escherichi a coli	L-threonine	-	-	-	[6]





Note: A dash (-) indicates that the data was not available in the cited literature. Kinetic parameters are highly dependent on assay conditions, and direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows t6A Biosynthesis Pathway

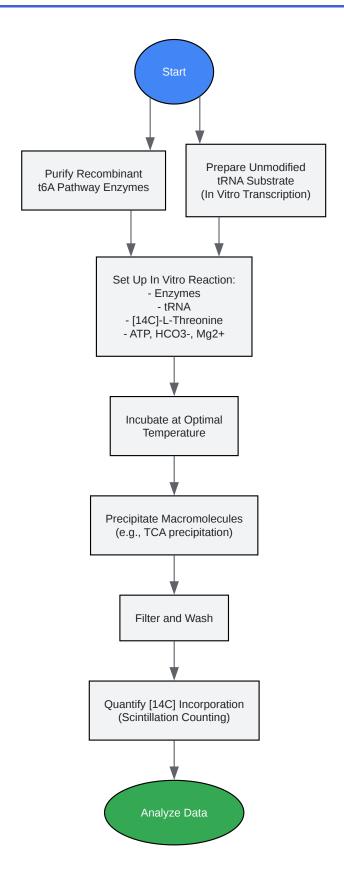


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Caption: The two-step enzymatic pathway for t6A biosynthesis.

Experimental Workflow for In Vitro t6A Modification Assay





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